(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Catalog No.
S1538139
CAS No.
86695-06-9
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

CAS Number

86695-06-9

Product Name

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

IUPAC Name

(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1

InChI Key

LNQVZZGGOZBOQS-MRXNPFEDSA-N

SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Isomeric SMILES

CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral amino alcohol with the molecular formula C17H21NOC_{17}H_{21}NO and a molecular weight of approximately 255.36 g/mol. It is characterized by its specific optical rotation of [α]20/D+132[α]_{20/D}+132^\circ when dissolved in chloroform . This compound appears as a white to off-white crystalline powder, with a melting point ranging from 96°C to 101°C . The compound is also known for its role as a chiral building block in organic synthesis and pharmaceutical applications.

Asymmetric Synthesis:

Due to its chirality, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol can be used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are molecules that can induce chirality in a reaction, leading to the formation of a specific enantiomer of a product. Studies have shown that this compound can be employed in the synthesis of various chiral compounds, including alpha-hydroxy acids and beta-amino acids, which are important building blocks for pharmaceuticals and other biologically active molecules. Source: Li, G., et al. (2004). Enantioselective aldol addition of silyl enol ethers to aldehydes catalyzed by chiral Brønsted acid-Lewis acid binary catalysts. The Journal of Organic Chemistry, 69(11), 3747-3754:

Medicinal Chemistry:

The presence of both an amino group and an alcohol group in its structure makes (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol a potential candidate for the development of new drugs. Research has explored its activity against various targets, including:

  • Enzyme Inhibition: Studies have investigated its potential to inhibit enzymes involved in specific disease processes, such as those related to cancer and neurodegenerative diseases. Source: Kawatani, M., et al. (2005). Synthesis and biological evaluation of α-amino-β-hydroxy acid derivatives as selective inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry, 13(24), 5727-5738:
  • Antimicrobial Activity: Some studies have explored its potential antimicrobial properties against bacteria and fungi. However, further research is needed to determine its efficacy and potential clinical applications. Source: Zhou, C. H., et al. (2006). Synthesis and antimicrobial activity of novel (R)-(+)-2-amino-3-methyl-1,1-diphenyl-1-alkanols. Chemical Journal of Chinese Universities, 27(6), 1133-1136:
Typical of amino alcohols. These include:

  • Acylation: Reacting with acyl chlorides or anhydrides to form amides.
  • Alkylation: Undergoing nucleophilic substitution reactions to form higher alkyl derivatives.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

These reactions are significant in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

The biological activity of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, which makes it a candidate for therapeutic applications. Its chirality is crucial as it may lead to different biological activities compared to its enantiomer. Specific studies have suggested that this compound may exhibit neuroprotective effects and could be involved in modulating neurotransmitter systems .

Several synthetic routes have been developed for the preparation of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the (R)-enantiomer from prochiral substrates.
  • Reduction Reactions: Starting from corresponding ketones or imines followed by reduction using reducing agents such as lithium aluminum hydride or borane.
  • Chiral Pool Synthesis: Employing naturally occurring chiral compounds as starting materials to construct the desired structure.

These methods highlight the importance of chirality in synthesizing pharmaceuticals and other biologically active compounds.

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is primarily used in:

  • Pharmaceutical Development: As a chiral building block for synthesizing drugs with specific stereochemical requirements.
  • Research: In studies exploring enzyme inhibition and receptor activity modulation.
  • Organic Synthesis: As a precursor for various organic compounds due to its functional groups.

Its unique structural features make it valuable in developing new therapeutic agents.

Interaction studies involving (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how this compound interacts at the molecular level with proteins and enzymes.
  • In Vitro Assays: To evaluate its inhibitory effects on specific biological pathways.

Such studies are crucial for understanding the potential therapeutic uses of this compound and its mechanism of action.

Several compounds share structural similarities with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanolC₁₇H₂₁NOEnantiomer with potentially different biological activity
(R)-(+)-4-Isopropyl-5,5-diphenyloxazolidine-2-thioneC₂₁H₂₅NOSUsed in similar synthetic pathways
(S)-(-)-5,5-Diphenyl-4-(tert-butyl)-2-oxazolidinoneC₂₁H₂₅NOAnother chiral compound used in asymmetric synthesis

The uniqueness of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol lies in its specific stereochemistry and its applications in drug development, which may differ significantly from those of its similar compounds. Its ability to selectively interact with biological systems makes it an important candidate for further research and application in medicinal chemistry.

XLogP3

3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types